Thorectandrol C

Description

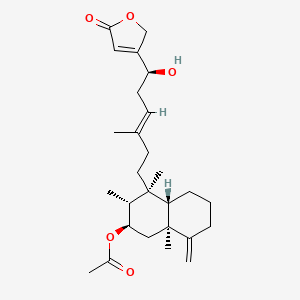

Thorectandrol C is a sesterterpene isolated from marine sponges of the genus Thorectandra. Thorectandrols A and B exhibit cytotoxic properties against cancer cell lines, such as melanoma (MALME-3M) and breast cancer (MCF-7), with growth inhibition observed at 30–40 µg/mL . This compound is presumed to share structural similarities with these compounds, characterized by complex terpenoid skeletons and stereochemical configurations resolved via NMR and circular dichroism (CD) spectroscopy .

Properties

Molecular Formula |

C27H40O5 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

[(2R,3R,4S,4aS,8aS)-4-[(E,6S)-6-hydroxy-3-methyl-6-(5-oxo-2H-furan-3-yl)hex-3-enyl]-3,4,8a-trimethyl-8-methylidene-2,3,4a,5,6,7-hexahydro-1H-naphthalen-2-yl] acetate |

InChI |

InChI=1S/C27H40O5/c1-17(10-11-22(29)21-14-25(30)31-16-21)12-13-26(5)19(3)23(32-20(4)28)15-27(6)18(2)8-7-9-24(26)27/h10,14,19,22-24,29H,2,7-9,11-13,15-16H2,1,3-6H3/b17-10+/t19-,22-,23+,24-,26+,27+/m0/s1 |

InChI Key |

DHZHHHTYJVQJEJ-XCPANETMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@]2([C@H]([C@]1(C)CC/C(=C/C[C@@H](C3=CC(=O)OC3)O)/C)CCCC2=C)C)OC(=O)C |

Canonical SMILES |

CC1C(CC2(C(C1(C)CCC(=CCC(C3=CC(=O)OC3)O)C)CCCC2=C)C)OC(=O)C |

Synonyms |

thorectandrol C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Related Compounds

Key Comparative Insights:

Structural Similarities :

- Thorectandrols A and B share a core sesterterpene scaffold with variations in hydroxylation and stereochemistry. This compound likely possesses analogous functional groups, as implied by its naming convention .

- Palauolol, though cytotoxic, differs in side-chain modifications, which may influence target specificity .

Bioactivity Profile :

- Thorectandrols A and B show moderate cytotoxicity, suggesting that this compound may exhibit comparable activity. However, potency variations could arise from stereochemical or substituent differences.

- Palauolol’s broader cytotoxicity highlights the role of side-chain flexibility in modulating biological effects .

Mechanistic Considerations: While the exact mechanism of Thorectandrols remains unclear, their activity against cancer cell lines implies interactions with cellular membranes or apoptosis pathways, a common trait among terpenoids .

Research Findings and Limitations

- Gaps in this compound Data: No direct studies on this compound were identified in the provided evidence. Current insights rely on extrapolation from Thorectandrols A/B and palauolol, underscoring the need for targeted research .

- Database Utility: Resources like the Comparative Toxicogenomics Database (CTD) enhance comparative studies by curating chemical synonyms and toxicological data.

- Challenges in Human Extrapolation: As noted in CTD-related evidence, translating cytotoxic data from sponges or model systems to human applications remains complex due to metabolic and pharmacokinetic differences .

Q & A

Q. What experimental methodologies are recommended for structural identification of Thorectandrol C?

To confirm the chemical structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques) and X-ray crystallography for absolute stereochemical determination. Cross-validate spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities. For analogs, use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can researchers optimize synthesis protocols for this compound in low-yield scenarios?

Systematically vary reaction parameters (temperature, solvent, catalyst) using design of experiments (DoE) to identify critical factors. Monitor intermediates via HPLC-UV/MS and employ kinetic studies to pinpoint rate-limiting steps. Consider biocatalytic approaches or semi-synthetic routes if natural extraction yields are insufficient .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Prioritize cell viability assays (e.g., MTT, resazurin) across cancer cell lines (e.g., NCI-60 panel) and non-cancerous controls to assess selectivity. Pair with enzyme inhibition assays (e.g., kinase profiling) to identify mechanistic targets. Use molecular docking to predict binding interactions with proteins of interest .

Advanced Research Questions

Q. How should researchers address contradictions in cytotoxicity data for this compound across studies?

Conduct a meta-analysis of existing datasets, stratifying results by cell type, assay conditions, and compound purity. Perform dose-response validation under standardized protocols (e.g., CLSI guidelines) and assess batch-to-batch variability via LC-MS purity checks . Explore synergistic/antagonistic effects with common culture media components .

Q. What strategies are effective for integrating this compound’s multi-omics data (transcriptomic, proteomic) into mechanistic models?

Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify overrepresented biological processes. Apply network pharmacology to map compound-target-pathway relationships. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing of key nodes. Leverage public databases (e.g., CTD, ChEMBL) to contextualize findings .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Implement compartmental modeling to predict absorption/distribution kinetics. Use microsampling LC-MS/MS for high-temporal-resolution PK data. For PD endpoints, select biomarkers validated in prior mechanistic studies (e.g., phospho-protein levels for kinase targets). Include toxicogenomic endpoints (e.g., liver enzyme panels, histopathology) to assess safety .

Data and Literature Management

Q. What systematic approaches ensure comprehensive literature reviews on this compound’s mechanisms?

Combine keyword searches (e.g., “this compound” AND “apoptosis”) in PubMed, Web of Science, and Google Scholar with backward/forward citation tracking. Use bibliometric tools (e.g., VOSviewer) to map research trends. Cross-reference patent databases (e.g., USPTO, Espacenet) for unpublished structural analogs .

Q. How should researchers handle discrepancies in reported IC50 values for this compound?

Apply sensitivity analysis to evaluate the impact of assay variables (e.g., incubation time, serum concentration). Re-analyze raw data using non-linear regression models (e.g., four-parameter logistic curve) and report 95% confidence intervals. Publish negative results in repositories like Zenodo to reduce publication bias .

Ethical and Reproducibility Considerations

Q. What protocols enhance reproducibility in this compound research?

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra, raw data, and code in repositories (e.g., Figshare, GitHub). Document synthetic procedures using CHEMRICHER templates. For biological assays, follow ARRIVE 2.0 guidelines for in vivo studies .

Q. How can researchers ethically prioritize this compound analogs for preclinical development?

Establish a weighted scoring matrix incorporating potency, selectivity (e.g., therapeutic index), synthetic feasibility, and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions. Use 3D organoid models or ex vivo patient-derived tissues to validate efficacy before animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.